(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 137378-91-7
VCID: VC21210924
InChI: InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1
SMILES: CCOC1C(C2(O1)C=CC(=O)C=C2)C#N
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile

CAS No.: 137378-91-7

Cat. No.: VC21210924

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile - 137378-91-7

Specification

CAS No. 137378-91-7
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2S,3R)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
Standard InChI InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1
Standard InChI Key RYOSBOCZVZQZJY-UWVGGRQHSA-N
Isomeric SMILES CCO[C@@H]1[C@@H](C2(O1)C=CC(=O)C=C2)C#N
SMILES CCOC1C(C2(O1)C=CC(=O)C=C2)C#N
Canonical SMILES CCOC1C(C2(O1)C=CC(=O)C=C2)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator